molecular formula C17H22BrNO2S B2670660 4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide CAS No. 1797561-09-1

4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2670660
CAS No.: 1797561-09-1
M. Wt: 384.33
InChI Key: WIKDWBXZLXZEIZ-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions. The methoxyadamantane moiety can be introduced through a nucleophilic substitution reaction using a suitable adamantane derivative.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur and carbon atoms in the compound.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide depends on its specific interactions with molecular targets. In medicinal chemistry, thiophene derivatives often exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or enzyme inhibitors . The exact molecular targets and pathways involved in the action of this compound would require further investigation through experimental studies.

Comparison with Similar Compounds

4-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:

Properties

IUPAC Name

4-bromo-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2S/c1-21-17(9-19-16(20)15-7-14(18)8-22-15)12-3-10-2-11(5-12)6-13(17)4-10/h7-8,10-13H,2-6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDWBXZLXZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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